molecular formula C16H12Cl2N2O5 B11090135 3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

Cat. No.: B11090135
M. Wt: 383.2 g/mol
InChI Key: IRRIXZZRBRMQMX-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound known for its unique chemical structure and properties. This compound features a dichlorobenzoyl group, a nitrophenyl group, and a propanoic acid backbone, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves multiple steps:

    Formation of the Dichlorobenzoyl Intermediate: The process begins with the chlorination of benzoyl chloride to introduce chlorine atoms at the 2 and 6 positions, forming 2,6-dichlorobenzoyl chloride.

    Amination Reaction: The dichlorobenzoyl chloride is then reacted with an appropriate amine to form the 2,6-dichlorobenzoylamine intermediate.

    Coupling with Nitrobenzene: The 2,6-dichlorobenzoylamine is coupled with 3-nitrobenzene under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: 3-[(2,6-Dichlorobenzoyl)amino]-3-(3-aminophenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,6-Dichlorobenzoic acid and 3-(3-nitrophenyl)propanoic acid.

Scientific Research Applications

3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid exerts its effects depends on its interaction with specific molecular targets. For instance, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity. The dichlorobenzoyl and nitrophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,6-Dichlorobenzoyl)amino]-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group in the para position.

    3-[(2,6-Dichlorobenzoyl)amino]-3-(2-nitrophenyl)propanoic acid: Nitro group in the ortho position.

    3-[(2,6-Dichlorobenzoyl)amino]-3-(3-chlorophenyl)propanoic acid: Chlorine substituent instead of nitro group.

Uniqueness

The unique combination of the dichlorobenzoyl and nitrophenyl groups in 3-[(2,6-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid imparts distinct chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H12Cl2N2O5

Molecular Weight

383.2 g/mol

IUPAC Name

3-[(2,6-dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C16H12Cl2N2O5/c17-11-5-2-6-12(18)15(11)16(23)19-13(8-14(21)22)9-3-1-4-10(7-9)20(24)25/h1-7,13H,8H2,(H,19,23)(H,21,22)

InChI Key

IRRIXZZRBRMQMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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